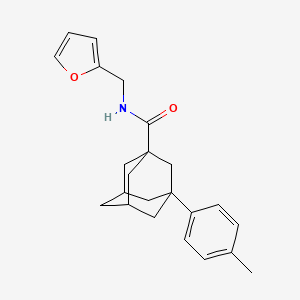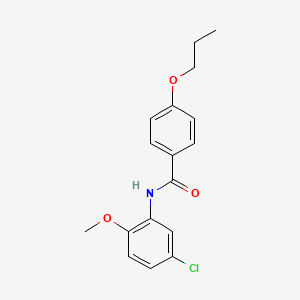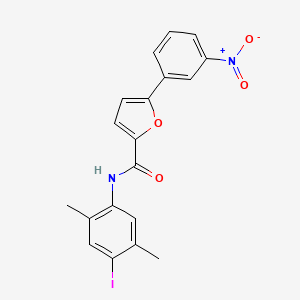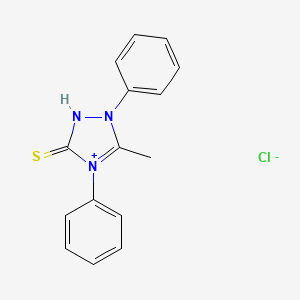
N-(2-furylmethyl)-3-(4-methylphenyl)-1-adamantanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-3-(4-methylphenyl)-1-adamantanecarboxamide, commonly known as FMe-ADAC, is a synthetic compound that belongs to the class of adamantane derivatives. It is a potent agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. In recent years, FMe-ADAC has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Mécanisme D'action
FMe-ADAC acts as a selective agonist of the A1 adenosine receptor, which is a G protein-coupled receptor that is coupled to the Gi/o protein. Activation of the A1 adenosine receptor leads to the inhibition of adenylyl cyclase, which decreases the intracellular levels of cAMP. This, in turn, leads to the inhibition of protein kinase A (PKA) and the opening of inwardly rectifying potassium channels, resulting in hyperpolarization of the cell membrane. FMe-ADAC has been shown to have a high affinity for the A1 adenosine receptor, which makes it a potent agonist of this receptor.
Biochemical and Physiological Effects:
FMe-ADAC has been shown to have various biochemical and physiological effects in different experimental models. It has been shown to reduce neuronal damage and improve neurological function in animal models of ischemic stroke and traumatic brain injury. It has also been shown to have analgesic effects in animal models of chronic pain. FMe-ADAC has been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases. Additionally, FMe-ADAC has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
FMe-ADAC has several advantages for use in laboratory experiments. It is a potent and selective agonist of the A1 adenosine receptor, which makes it a valuable tool for studying the physiological and biochemical effects of A1 adenosine receptor activation. FMe-ADAC has been extensively studied, and its synthesis method has been optimized, which makes it readily available for laboratory use. However, FMe-ADAC has some limitations for use in laboratory experiments. It is a synthetic compound that may have different effects in different experimental models, and its effects may be influenced by factors such as dose, route of administration, and duration of treatment.
Orientations Futures
FMe-ADAC has several potential future directions for research. It can be further studied for its potential applications in the treatment of various neurological and psychiatric disorders, including stroke, traumatic brain injury, chronic pain, depression, and anxiety. FMe-ADAC can also be used as a tool for studying the role of the A1 adenosine receptor in various physiological processes, including cardiovascular function, neuronal activity, and inflammation. Additionally, FMe-ADAC can be further optimized to improve its potency, selectivity, and bioavailability, which may lead to the development of more effective drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of FMe-ADAC involves a multi-step process that starts with the reaction of 2-furanmethanol with 4-methylbenzaldehyde to form the corresponding benzylidene derivative. The benzylidene derivative is then reacted with 1-adamantanecarboxylic acid to yield the final product, FMe-ADAC. The synthesis method of FMe-ADAC has been extensively studied and optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
FMe-ADAC has been widely used in scientific research due to its potent agonist activity on the A1 adenosine receptor. The A1 adenosine receptor is involved in various physiological processes, including cardiovascular function, neuronal activity, and inflammation. FMe-ADAC has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. It has also been studied for its potential applications in the treatment of chronic pain, depression, and anxiety.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-3-(4-methylphenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2/c1-16-4-6-19(7-5-16)22-10-17-9-18(11-22)13-23(12-17,15-22)21(25)24-14-20-3-2-8-26-20/h2-8,17-18H,9-15H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNQQKVGBNNLDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NCC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-3-(4-methylphenyl)adamantane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dibromo-6-{[(2-chlorobenzoyl)amino]methyl}phenyl phenoxyacetate](/img/structure/B5037109.png)

![(5-chloro-2-nitrophenyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B5037143.png)

![4-[3-(1,3-benzodioxol-5-yl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]-2-methoxyphenyl acetate](/img/structure/B5037152.png)
![1-{2-[4-(4-ethoxyphenoxy)butoxy]phenyl}ethanone](/img/structure/B5037156.png)
![4-{1-methyl-2-[(4-nitrophenyl)amino]ethoxy}-1,2,5-oxadiazol-3-amine](/img/structure/B5037164.png)
![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}nicotinamide](/img/structure/B5037172.png)
![N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5037177.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(3-methoxybenzene)](/img/structure/B5037193.png)

![methyl 2-({[5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzoate](/img/structure/B5037202.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-methylbenzamide](/img/structure/B5037208.png)
